molecular formula C19H21F2N3O3 B8301641 1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B8301641
M. Wt: 377.4 g/mol
InChI Key: QUBWLGORDNPCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H21F2N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21F2N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H21F2N3O3/c1-2-22-10-5-6-23(8-10)17-14(20)7-12-16(15(17)21)24(11-3-4-11)9-13(18(12)25)19(26)27/h7,9-11,22H,2-6,8H2,1H3,(H,26,27)

InChI Key

QUBWLGORDNPCIB-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.80 g (2.8 mmol) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 10 ml of acetonitrile and 0 43 g (2.8 mmol) of 1,8-diazobicyclo[5.4.0]undec-7-ene was added 0.35 g (3.1 mmol) of the N-ethyl-3-aminopyrrolidine. The mixture was refluxed for one hour and stirred overnight. The solids were filtered and washed with ether:acetonitrile (6:1), to give 0.81 g of the title compound, mp 236°-238° C.
[Compound]
Name
Quantity
43 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 0.80 g (2.8 mmol) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 10 ml of acetonitrile and 0.43 g (2.8 mmol) of 1,8-diazobicyclo [5.4.0] undec-7-ene was added 0.35 g (3.1 mmol) of the N-ethyl-3-aminopyrrolidine. The mixture was refluxed for one hour and stirred overnight. The solids were filtered and washed with ether:acetonitrile (6:1), to give 0.81 g of the title compound, mp 236°-238° C.
[Compound]
Name
1,8-diazobicyclo [5.4.0] undec-7-ene
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 0.80 g (2.8 mmol) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 10 ml of acetonitrile and 0.43 g (2.8 mmol) of 1,8-diazobicyclo [5.4.0], undec-7-ene was added 0.35 g (3.1 mmol) of the N-ethyl-3-aminopyrrolidine. The mixture was refluxed for one hour and stirred overnight. The solids were filtered and washed with ether: acetonitrile (6:1), to give 0.81 g of the title compound, mp 236°-238° C.
[Compound]
Name
1,8-diazobicyclo
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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